[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC20379255
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO2 |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | [2-(2-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
| Standard InChI Key | BTSUSUNGVLILSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=CC=C2Cl)CO |
Introduction
[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an organic compound featuring a unique oxazole ring structure, which includes nitrogen and oxygen atoms within a five-membered heterocyclic framework. This compound is of particular interest in medicinal chemistry due to its distinctive chemical properties, which are influenced by the presence of a 2-chlorophenyl group and a hydroxymethyl substituent.
Synthesis and Preparation
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves multiple steps, requiring precise conditions to ensure the formation of the desired oxazole structure. These methods underscore the complexity and precision required in synthesizing this compound.
Biological Activities and Potential Applications
Compounds containing oxazole rings, like [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, often exhibit significant biological activities. Interaction studies are crucial for understanding how this compound interacts with biological systems, which is essential for elucidating its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring; used in antifungal applications | Antimicrobial properties |
| 4-Methylthiazole | Features a thiazole ring; known for its role in flavoring | Antimicrobial and flavoring agent |
| 3-Chloroaniline | A simple aromatic amine; used in dye production | Intermediate in dye synthesis |
| [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol | Similar oxazole structure; potential anticancer activity | Anticancer properties |
Safety and Handling
While specific safety data for [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is limited, compounds with similar structures often require careful handling due to potential skin irritation or toxicity. It is advisable to consult a Safety Data Sheet (SDS) for detailed handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume